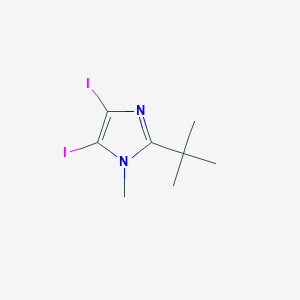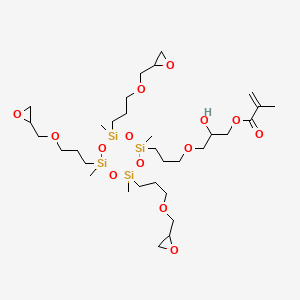
Methacryl trisepoxy cyclosiloxane
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methacryl trisepoxy cyclosiloxane involves the modification of cyclosiloxane monomers. For instance, novel tetracyclosiloxane monomers can be prepared by introducing a nitroaniline (NA) or Disperse Red 1 (DR1) push-pull group. These modified monomers undergo anionic ring-opening polymerization in the presence of tetramethylammonium hydroxide. The reaction yields the desired cyclosiloxane compound .
Wissenschaftliche Forschungsanwendungen
1. Biocompatible Block Copolymers
Methacryloyloxyethyl phosphorylcholine (MPC), a variant of methacrylates, has been used to prepare biocompatible copolymers for various biomedical applications. These copolymers, synthesized via atom transfer radical polymerization in protic media, have shown significant potential in clinical settings (Ma et al., 2003).
2. Photoinduced Electron Transfer Polymerization
Methacrylates, including methacryl trisepoxy cyclosiloxane, are used in photoinduced electron transfer-reversible addition–fragmentation chain transfer polymerization. This process yields well-defined copolymers with controlled molecular weights, demonstrating the versatility of methacrylates in controlled radical polymerization (Xu et al., 2015).
3. Dental Applications
Methacrylates have been explored in the field of dentistry, specifically in the synthesis of polymers with enhanced properties such as high degree of conversion and glass transition temperature, indicating their potential in improving dental materials (Ajay et al., 2020).
4. Protective Coatings
A study focused on developing novel photopolymerizable siloxane-modified methacrylic formulations containing hydroxyapatite for use as protective coatings, particularly for stone and wood substrates. This demonstrates the utility of methacrylates in conservation and preservation applications (Corcione et al., 2013).
5. Biohybrids and 3D Macroporous Scaffolds
Methacrylates have been utilized in creating sophisticated organic-inorganic biohybrids and 3D macroporous scaffolds, proving their significant role in advanced materials science and engineering (John et al., 2018).
6. UV-Curable Applications
Research on telechelic methacrylic siloxanes with cycloaliphatic substituents for UV-curable applications highlights their potential in creating polymers with specific viscoelastic properties and permeability, further underscoring the versatility of methacrylates in material science (Chakraborty & Soucek, 2008).
Eigenschaften
IUPAC Name |
[2-hydroxy-3-[3-[2,4,6,8-tetramethyl-4,6,8-tris[3-(oxiran-2-ylmethoxy)propyl]-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl]propoxy]propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H62O14Si4/c1-27(2)32(34)42-20-28(33)19-35-11-7-15-47(3)43-48(4,16-8-12-36-21-29-24-39-29)45-50(6,18-10-14-38-23-31-26-41-31)46-49(5,44-47)17-9-13-37-22-30-25-40-30/h28-31,33H,1,7-26H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIPNFHXQNLQFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COCCC[Si]1(O[Si](O[Si](O[Si](O1)(C)CCCOCC2CO2)(C)CCCOCC3CO3)(C)CCCOCC4CO4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H62O14Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methacryl trisepoxy cyclosiloxane | |
CAS RN |
921214-21-3 | |
| Record name | Cyclosiloxanes, 3-[2-hydroxy-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, 3-[3-hydroxy-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]propoxy]propyl Me, Me 3-(2-oxiranylmethoxy)propyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



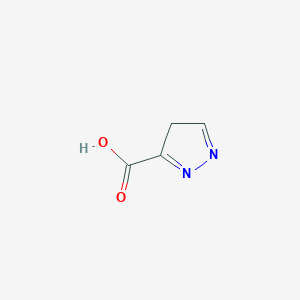
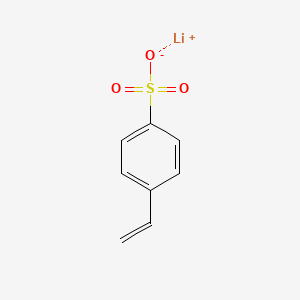
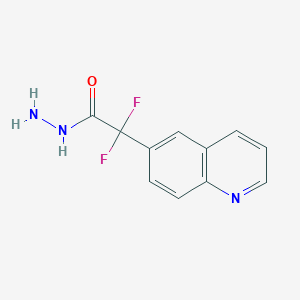
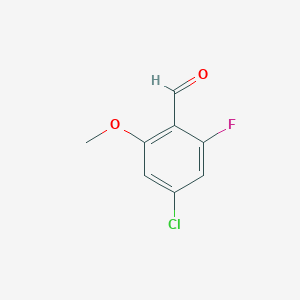



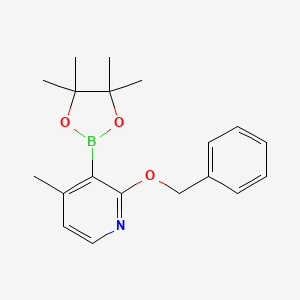


![6,6,12,12-Tetramethyl-6,12-dihydroindeno[1,2-b]fluorene](/img/structure/B1507575.png)

![Cyclopropanamine, 1-[3-(tetrahydro-3-furanyl)phenyl]-](/img/structure/B1507582.png)
